molecular formula C54H101NO13 B1516788 beta-D-galactosyl-(1->4)-beta-D-glucosyl-(1<->1)-N-[(15Z)-tetracosenoyl]sphingosine CAS No. 483370-78-1

beta-D-galactosyl-(1->4)-beta-D-glucosyl-(1<->1)-N-[(15Z)-tetracosenoyl]sphingosine

Cat. No.: B1516788
CAS No.: 483370-78-1
M. Wt: 972.4 g/mol
InChI Key: MKOKWBRPIBQYJJ-WZBOJYASSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Beta-D-galactosyl-(1->4)-beta-D-glucosyl-(1<->1)-N-[(15Z)-tetracosenoyl]sphingosine is a beta-D-galactosyl-(1->4)-beta-D-glucosyl-(1<->1')-N-acylsphingosine in which the acyl group specified is (15Z)-tetracosenoyl. It has a role as a mouse metabolite. It derives from a (15Z)-tetracosenoic acid.

Biological Activity

The compound beta-D-galactosyl-(1->4)-beta-D-glucosyl-(1<->1)-N-[(15Z)-tetracosenoyl]sphingosine is a complex glycosphingolipid that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, effects on various cell types, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a sphingosine backbone, a long-chain fatty acid (tetracosenoyl), and glycosidic linkages involving galactose and glucose. The molecular formula is C44H83NO13C_{44}H_{83}NO_{13} with a molecular weight of approximately 805.2 g/mol.

Structural Representation

beta D galactosyl 1 4 beta D glucosyl 1 1 N 15Z tetracosenoyl sphingosine\text{beta D galactosyl 1 4 beta D glucosyl 1 1 N 15Z tetracosenoyl sphingosine}
  • Cell Signaling :
    • Glycosphingolipids like this compound are known to participate in cell signaling pathways. They can modulate the activity of various receptors and influence cellular responses to external stimuli.
  • Immune Modulation :
    • Studies have indicated that derivatives of sphingosine can affect the activity of immune cells, such as natural killer (NK) cells. For instance, D-galactosyl-beta1-1' sphingosine has been shown to inhibit cytotoxicity and interferon-gamma secretion from NK cells, suggesting a role in immune regulation .
  • Apoptosis Induction :
    • Certain sphingolipids have been implicated in the induction of apoptosis in various cell types. The specific compound under discussion may similarly influence apoptotic pathways, although detailed studies are required to elucidate these effects.

Biological Effects on Different Cell Types

Cell TypeEffectReference
Natural Killer CellsInhibition of cytotoxicity and IFN-gamma secretion
Cancer CellsPotential induction of apoptosis
Immune CellsModulation of immune response

Study 1: Immune Response Modulation

A study published in PubMed explored the effects of D-galactosyl-beta1-1' sphingosine on human NK cells. The researchers found that this compound significantly inhibited the cytotoxic activity and cytokine production of NK cells, indicating its potential role as an immunomodulator .

Study 2: Sphingolipid Metabolism

Research into sphingolipid metabolism has highlighted the importance of glycosphingolipids in cellular functions. The specific interactions between beta-D-galactosyl-(1->4)-beta-D-glucosyl-(1<->1)-N-[(15Z)-tetracosenoyl]sphingosine and cellular receptors are critical for understanding its biological activity .

Study 3: Apoptosis in Cancer Therapy

Investigations into the use of sphingolipids as therapeutic agents have revealed their potential in cancer treatment. The ability of this compound to induce apoptosis in cancer cells could be harnessed for therapeutic purposes, although further research is necessary to confirm these findings .

Properties

IUPAC Name

(Z)-N-[(E,2S,3R)-1-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]tetracos-15-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C54H101NO13/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-26-28-30-32-34-36-38-46(59)55-42(43(58)37-35-33-31-29-27-25-16-14-12-10-8-6-4-2)41-65-53-51(64)49(62)52(45(40-57)67-53)68-54-50(63)48(61)47(60)44(39-56)66-54/h17-18,35,37,42-45,47-54,56-58,60-64H,3-16,19-34,36,38-41H2,1-2H3,(H,55,59)/b18-17-,37-35+/t42-,43+,44+,45+,47-,48-,49+,50+,51+,52+,53+,54-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKOKWBRPIBQYJJ-WZBOJYASSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O)NC(=O)CCCCCCCCCCCCCC=CCCCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O)NC(=O)CCCCCCCCCCCCC/C=C\CCCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H101NO13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

972.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name LacCer(d18:1/24:1(15Z))
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004872
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Insoluble
Record name LacCer(d18:1/24:1(15Z))
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004872
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

483370-78-1
Record name LacCer(d18:1/24:1(15Z))
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004872
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.